molecular formula C6H2F4IN B1391175 3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine CAS No. 1214365-91-9

3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine

Cat. No.: B1391175
CAS No.: 1214365-91-9
M. Wt: 290.98 g/mol
InChI Key: YVWDDERPEGWGGJ-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. The presence of fluorine and iodine atoms, along with a trifluoromethyl group, imparts unique chemical and physical properties to this compound. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine typically involves halogen exchange reactions. One common method is the halogen exchange reaction between 2,3-dichloro-5-(trifluoromethyl)pyridine and iodine. This reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often relies on scalable halogen exchange reactions. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Scientific Research Applications

3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine is primarily based on its ability to participate in various chemical reactions. The presence of fluorine and iodine atoms, along with the trifluoromethyl group, enhances its reactivity and allows it to interact with different molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various applications .

Properties

IUPAC Name

3-fluoro-2-iodo-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4IN/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWDDERPEGWGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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